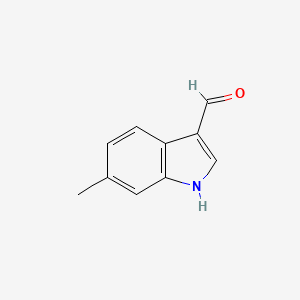

6-Methylindole-3-carboxaldehyde

Overview

Description

“6-Methylindole-3-carboxaldehyde” is a chemical compound with the molecular formula C10H9NO and a molecular weight of 159.19 . It is also known by its IUPAC name, 6-methyl-1H-indole-3-carbaldehyde .

Synthesis Analysis

The synthesis of indole derivatives, including 6-Methylindole-3-carboxaldehyde, has been a subject of research. For instance, one study discussed the synthesis of indole derivatives as prevalent moieties present in selected alkaloids . Another study demonstrated the mechanochemical synthesis and isomerization of N-substituted indole-3-carboxaldehyde oximes .

Molecular Structure Analysis

The InChI code for 6-Methylindole-3-carboxaldehyde is 1S/C10H9NO/c1-7-2-3-9-8(6-12)5-11-10(9)4-7/h2-6,11H,1H3 . This code provides a standard way to encode the compound’s molecular structure.

Chemical Reactions Analysis

Indole-3-carboxaldehyde and its derivatives have been used as key intermediates for the preparation of biologically active compounds and indole alkaloids . They are also important precursors for the synthesis of diverse heterocyclic derivatives . For example, they have been used as reactants in the synthesis of stilbene-based antitumor agents .

Scientific Research Applications

Synthesis of Bioactive Materials

6-Methylindole-3-carboxaldehyde is utilized in the synthesis of indole derivatives with N-alkyl/aryl substitutions . These derivatives are explored for their potential as bioactive materials due to the stability and biological relevance of the indole nucleus . The process involves copper-catalyzed reactions with dihalides, leading to various structurally characterized compounds that may exhibit antibacterial, antiviral, antifungal, and antioxidant activities .

Gelatin Functionalization

This compound plays a crucial role in the functionalization of gelatin via Schiff base formation . The introduction of Schiff base functionality into the water-soluble polymer matrix of gelatin is facilitated by the incorporation of indole-3-carboxaldehyde derivatives, enhancing the polymer’s stability and thermal properties .

Tryptophan Dioxygenase Inhibition

In the field of cancer research, 6-Methylindole-3-carboxaldehyde derivatives act as inhibitors of tryptophan dioxygenase, a heme-containing enzyme involved in tryptophan metabolism. These inhibitors are studied for their potential as anticancer immunomodulators .

Development of Fluorescent Sensors

The compound is used in the development of fluorescent sensors, specifically BODIPY (boron-dipyrromethene) derivatives. These sensors have applications in various fields, including bioimaging and environmental monitoring .

Antimicrobial Agents

Research has shown that derivatives of 6-Methylindole-3-carboxaldehyde can serve as potent antimicrobial agents against pathogens like methicillin-resistant Staphylococcus aureus (MRSA), which is a significant concern in healthcare settings .

G Protein-Coupled Receptor Antagonists

The compound is also involved in the synthesis of antagonists for the G protein-coupled receptor CRTh2 . These antagonists are investigated for their therapeutic potential in treating allergic inflammation and other immune-related disorders .

Gut Microbiota Research

6-Methylindole-3-carboxaldehyde is studied for its role in the crosstalk between the host and the gut microbiota. New insights into indoles derived from gut bacteria suggest their application in understanding and treating intestinal and liver diseases .

Safety And Hazards

6-Methylindole-3-carboxaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name |

6-methyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-2-3-9-8(6-12)5-11-10(9)4-7/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZERQSJGPXFAKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406468 | |

| Record name | 6-Methylindole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methylindole-3-carboxaldehyde | |

CAS RN |

4771-49-7 | |

| Record name | 6-Methylindole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

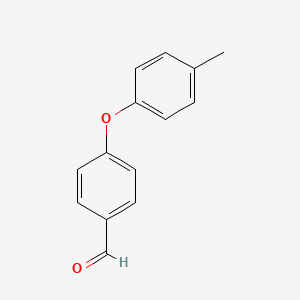

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate](/img/structure/B1309426.png)